6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine
Overview
Description
“6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine” is a chemical compound with the empirical formula C8H8N2O2S . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular weight of “6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine” is 196.23 . The SMILES string representation of this compound is O=N+=C1)[O-] .Physical And Chemical Properties Analysis
“6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine” is a solid substance . The molecular weight of this compound is 196.23 . The SMILES string representation of this compound is O=N+=C1)[O-] .Scientific Research Applications
Chemical Reagent
6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine is a chemical reagent that is available for purchase from various suppliers . It’s used in the synthesis of a variety of chemical compounds .
Antiproliferative Activity
New substituted benzo[g]indazoles functionalized with a 6-nitro and 6-amino groups have been synthesized by the reaction of benzylidene tetralones with hydrazine in acetic acid. These compounds were evaluated for their antiproliferative activity against selected cancer cell lines .
Antibacterial Activity
The nitro-based indazoles have shown antibacterial activity. Compounds 12a and 13b have shown MIC values of 250 and 62.5 μg/mL against N. gonorrhoeae with no hemolytic activity in human red blood cells .
Catalyst for the Preparation of 9-Aryl-1,8-dioxo-octahydroxanthene Derivatives
A new N-bromo sulfonamide reagent, namely N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, was synthesized and used as a new and highly efficient catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives .
Synthesis of 3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine Derivatives
This compound can be used in the regio- and diastereoselective synthesis of 3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine derivatives via DBU-catalyzed [3+3] annulation of MBH carbonates with 2-mercaptobenzimidazoles .
Inhibitors of APP, BACE1, and BACE2
Heterocyclic Substituted Hexahydropyrano[3,4-d][1,3]thiazin-2-amine Compounds as Inhibitors of APP, BACE1, and BACE2 have been prepared . This suggests that 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine could potentially be used in the development of inhibitors for these enzymes.
Safety and Hazards
properties
IUPAC Name |
6-nitro-3,4-dihydro-2H-1,4-benzothiazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c11-10(12)6-1-2-8-7(5-6)9-3-4-13-8/h1-2,5,9H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTWUNMNDBPKKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.